molecular formula C7H6ClN3O B8346736 4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

Cat. No. B8346736
M. Wt: 183.59 g/mol
InChI Key: SKPFYARNDNVQKN-UHFFFAOYSA-N
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Patent
US04487626

Procedure details

To a mixture of 80 ml t-butanol and 60 ml water was added 6.0 g of 4,6-dichloro-5-(2-propynyl)-2-pyrimidinamine followed by 30 ml of 2N sodium hydroxide. After heating to reflux (ca 70°) for 20 hours, the mixture was cooled and the solid product was collected by filtration. The yield of product was 1.8 g, m.p. 255°-257°. An NMR (60 MHz) spectrum in trifluoroacetic acid solution exhibited absorptions at 2.8 (doublet) and 6.6 (triplet) ppm in a 3 to 1 ratio indicating the title compound.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
4,6-dichloro-5-(2-propynyl)-2-pyrimidinamine
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(C)([CH3:3])[CH3:2].[Cl:6][C:7]1[C:12](CC#C)=[C:11](Cl)[N:10]=[C:9]([NH2:17])[N:8]=1.[OH-].[Na+]>O>[Cl:6][C:7]1[C:12]2[CH:2]=[C:1]([CH3:3])[O:5][C:11]=2[N:10]=[C:9]([NH2:17])[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
4,6-dichloro-5-(2-propynyl)-2-pyrimidinamine
Quantity
6 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1CC#C)Cl)N
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (ca 70°) for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(N=C(N1)N)OC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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